Cas no 95970-05-1 (2,6-Dibromo-4-methoxyaniline)

2,6-Dibromo-4-methoxyaniline is a brominated aromatic amine derivative with the molecular formula C₇H₇Br₂NO. This compound is characterized by its two bromine substituents at the 2- and 6-positions and a methoxy group at the 4-position of the aniline ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. The electron-withdrawing bromine groups enhance its reactivity in electrophilic substitution reactions, while the methoxy group contributes to its solubility in organic solvents. Its high purity and stability make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
2,6-Dibromo-4-methoxyaniline structure
2,6-Dibromo-4-methoxyaniline structure
Product Name:2,6-Dibromo-4-methoxyaniline
CAS No:95970-05-1
MF:C7H7Br2NO
MW:280.944580316544
MDL:MFCD06654495
CID:828880
PubChem ID:542895
Update Time:2025-11-02

2,6-Dibromo-4-methoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-4-methoxyaniline
    • 2,6-dibromo-4-methoxyBenzenamine
    • 2,6-dibromo-4-methoxyphenylamine
    • Aniline,2,6-dibromo-4-methoxy
    • Benzenamine,2,6-dibromo-4-methoxy
    • 2,6-Dibromo-p-anisidine
    • Benzenamine, 2,6-dibromo-4-methoxy-
    • JIZVMILRYBKPFN-UHFFFAOYSA-N
    • AK137905
    • AMBZ0291
    • 2,6-Dibromo-4-methoxyaniline #
    • Aniline, 2,6-dibromo-4-methoxy-
    • SBB007585
    • Benzenamine, 2,6-dibromo-4-methoxy
    • MB03851
    • FCH1331737
    • ST059641
    • 2,6-DIBROMO-4-METHOXY-PHENYLAMINE
    • AX8259473
    • AB0
    • 2,6-Dibromo-4-methoxybenzenamine (ACI)
    • p-Anisidine, 2,6-dibromo- (6CI)
    • AB11082
    • DS-5911
    • SCHEMBL666672
    • CS-W006531
    • AKOS015968770
    • BCP32303
    • 95970-05-1
    • MFCD06654495
    • EN300-116298
    • VDA97005
    • DTXSID10337470
    • Z2768168080
    • DB-080385
    • 2,6-Dibromo-p-anisidine;Benzenamine, 2,6-dibromo-4-methoxy-
    • MDL: MFCD06654495
    • Inchi: 1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
    • InChI Key: JIZVMILRYBKPFN-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=C(Br)C=C(OC)C=1

Computed Properties

  • Exact Mass: 278.88900
  • Monoisotopic Mass: 278.88944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.897
  • Melting Point: 81-83 ºC
  • PSA: 35.25000
  • LogP: 3.38360

2,6-Dibromo-4-methoxyaniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,6-Dibromo-4-methoxyaniline Pricemore >>

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2,6-Dibromo-4-methoxyaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2182610-96-2 Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Reference
Flexible Zirconium MOFs as Bromine-Nanocontainers for Bromination Reactions under Ambient Conditions
Pang, Jiandong; Yuan, Shuai; Du, Dongying; Lollar, Christina; Zhang, Liangliang; et al, Angewandte Chemie, 2017, 56(46), 14622-14626

Production Method 2

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Benzyltrimethylammonium tribromide Solvents: Methanol ,  Dichloromethane ;  2 h, 18 °C
Reference
Convergent Total Syntheses of the Amaryllidaceae Alkaloids Lycoranine A, Lycoranine B, and 2-Methoxypratosine
Kim, Hye Sun; Banwell, Martin G.; Willis, Anthony C., Journal of Organic Chemistry, 2013, 78(10), 5103-5109

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C; 3.75 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  neutralized
Reference
Molecular spoked wheels: Synthesis and self-assembly studies on rigid nanoscale 2D objects
Aggarwal, A. Vikas; Jester, Stefan-S.; Taheri, Sara Mehdizadeh; Foerster, Stephan; Hoeger, Sigurd, Chemistry - A European Journal, 2013, 19(14), 4480-4495

Production Method 4

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Benzyltrimethylammonium tribromide Solvents: Methanol ,  Dichloromethane ;  1 h, rt
Reference
Preparation of phenylnaphthalenols and related compounds as (17)β-hydroxy steroid dehydrogenase inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol ,  Dichloromethane ;  40 min, rt
Reference
Multi-responsive metal-organic lantern cages in solution
Brega, Valentina; Zeller, Matthias; He, Yufan; Peter Lu, H.; Klosterman, Jeremy K., Chemical Communications (Cambridge, 2015, 51(24), 5077-5080

Production Method 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ,  Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Enantioposition-Selective Copper-Catalyzed Azide-Alkyne Cycloaddition for Construction of Chiral Biaryl Derivatives
Osako, Takao; Uozumi, Yasuhiro, Organic Letters, 2014, 16(22), 5866-5869

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ,  Tetrahydrofuran ;  12 h, 15 psi, 25 °C
Reference
Preparation of heterocycles as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
Reference
Preparation of pyridopyrimidine-based KRAS G12D inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  cooled; 20 - 25 °C; 1 h, rt
Reference
Features of molecular bromination of aromatic amines
Salahov, M. S.; Bagmanov, B. T.; Mustafayeva, F. A., Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Production Method 10

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  20 - 25 °C; 1 h, rt
Reference
Effect of structural factors and solvent nature in bromination of anilines
Bagmanov, B. T., Russian Journal of Applied Chemistry, 2009, 82(9), 1570-1576

Production Method 11

Reaction Conditions
1.1 Reagents: Calcium carbonate Solvents: Methanol ,  Dichloromethane
Reference
Halogenation using quaternary ammonium polyhalides. VI. Bromination of aromatic amines by use of benzyltrimethylammonium tribromide
Kajigaeshi, Shoji; Kakinami, Takaaki; Inoue, Kazuhisa; Kondo, Manabu; Nakamura, Hiroko; et al, Bulletin of the Chemical Society of Japan, 1988, 61(2), 597-9

Production Method 12

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ,  Dichloromethane ;  30 min, 0 °C; overnight, 0 °C
Reference
From Zn(II) to Cu(II) framework via single-crystal to single-crystal metathesis with superior gas uptake and heterogeneous catalytic properties
Gupta, Mayank; De, Dinesh; Tomar, Kapil; Bharadwaj, Parimal K., Inorganica Chimica Acta, 2018, 482, 925-934

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  30 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  rt; 18 h, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Tetrahydrofuran ,  Water
Reference
Preparation of novel aminoazaheterocyclic carboxamides useful in the treatment of hyperproliferative diseases
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
Reference
Halogenation using quaternary ammonium polyhalides. XVI. Bromination of aromatic amines by use of benzyltrimethylammonium chlorobromate(1-)
Kajigaeshi, Shoji; Kakinami, Takaaki; Shimizu, Michikazu; Takahashi, Makoto; Fujisaki, Shizuo; et al, Technology Reports of the Yamaguchi University, 1988, 4(2), 139-43

Production Method 15

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Benzyltrimethylammonium tribromide Solvents: Methanol ,  Dichloromethane ;  2 h, rt
Reference
Ligand Electronic Effects on Late Transition Metal Polymerization Catalysts
Popeney, Christopher; Guan, Zhibin, Organometallics, 2005, 24(6), 1145-1155

Production Method 16

Reaction Conditions
1.1 Reagents: Calcium carbonate ,  Benzenemethanaminium, N,N,N-triethyl-, (tribromide) (1:1) Solvents: Methanol ,  Dichloromethane ;  4.5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
2D Networks of Rhombic-Shaped Fused Dehydrobenzo[12]annulenes: Structural Variations under Concentration Control
Tahara, Kazukuni; Okuhata, Satoshi; Adisoejoso, Jinne; Lei, Shengbin; Fujita, Takumi; et al, Journal of the American Chemical Society, 2009, 131(48), 17583-17590

Production Method 17

Reaction Conditions
1.1 Reagents: Bromine Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C; 3 h, rt; 2 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Synthesis of Indole-, Benzo[b]thiophene-, and Benzo[b]selenophene-Based Analogues of the Resveratrol Dimers Viniferifuran and (±)-Dehydroampelopsin B
Krzyzanowski, Adrian; Saleeb, Michael; Elofsson, Mikael, Organic Letters, 2018, 20(21), 6650-6654

Production Method 18

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium tribromide
Reference
Benzyltrimethylammonium tribromide
Kajigaeshi, Shoji; Kakinami, Takaaki, Yuki Gosei Kagaku Kyokaishi, 1988, 46(10), 986-9

Production Method 19

Reaction Conditions
Reference
Preparation of phenylnaphthalenols and related compounds as (17)β-hydroxy steroid dehydrogenase inhibitors
, Germany, , ,

Production Method 20

Reaction Conditions
Reference
Study of bromination of aromatic amines by bromine-supported resin
Yang, Guichun; Chen, Zuxing, Hubei Daxue Xuebao, 1999, 21(1), 64-66

2,6-Dibromo-4-methoxyaniline Raw materials

2,6-Dibromo-4-methoxyaniline Preparation Products

2,6-Dibromo-4-methoxyaniline Suppliers

Amadis Chemical Company Limited
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(CAS:95970-05-1)2,6-Dibromo-4-methoxyaniline
Order Number:A846714
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Quantity:10g/25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:11
Price ($):689.0/1378.0/404.0
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Additional information on 2,6-Dibromo-4-methoxyaniline

Comprehensive Overview of 2,6-Dibromo-4-methoxyaniline (CAS No. 95970-05-1): Properties, Applications, and Industry Insights

2,6-Dibromo-4-methoxyaniline (CAS No. 95970-05-1) is a halogenated aromatic amine derivative with significant relevance in organic synthesis and specialty chemical industries. This compound, characterized by its bromine and methoxy functional groups, serves as a versatile intermediate in the production of dyes, pharmaceuticals, and agrochemicals. Its molecular structure, C7H7Br2NO, offers unique reactivity patterns, making it a focal point for researchers exploring cross-coupling reactions and electrophilic substitutions.

The growing demand for halogenated anilines in material science has propelled interest in 2,6-Dibromo-4-methoxyaniline. Recent studies highlight its role in synthesizing liquid crystal materials and OLED precursors, aligning with trends in sustainable electronics. Industry reports indicate a surge in searches for "brominated aniline derivatives" and "methoxy-substituted aromatic amines," reflecting its expanding applications. Environmental considerations also drive innovation, with researchers optimizing green synthesis routes to minimize waste.

From a technical perspective, 95970-05-1 exhibits a melting point range of 98-102°C and moderate solubility in polar organic solvents. Its stability under inert atmospheres makes it suitable for multistep synthetic protocols. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, addressing quality concerns raised by pharmaceutical manufacturers. The compound’s electron-withdrawing bromine atoms enhance its utility in Pd-catalyzed reactions, a topic frequently queried in academic databases.

Market analysts note increased inquiries about "2,6-Dibromo-4-methoxyaniline suppliers" and "CAS 95970-05-1 pricing trends," particularly from Asia-Pacific regions. Regulatory compliance remains a key discussion point, with REACH and TSCA certifications being essential for international trade. Recent patent filings reveal novel applications in photoresist materials for semiconductor fabrication, connecting this compound to the booming microelectronics sector.

In conclusion, 2,6-Dibromo-4-methoxyaniline represents a critical building block in modern chemistry. Its intersection with green chemistry principles and high-value material production ensures continued relevance. Future research may explore its potential in bioconjugation chemistry or catalysis, areas generating substantial academic interest. Proper handling protocols and storage conditions (recommended: inert gas, low temperature) should always be observed to maintain product integrity.

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Amadis Chemical Company Limited
(CAS:95970-05-1)2,6-Dibromo-4-methoxyaniline
A846714
Purity:99%/99%/99%
Quantity:10g/25g/5g
Price ($):689.0/1378.0/404.0
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